An In-Depth Technical Guide to the Physicochemical Properties of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl cis-3-(Boc-amino)cyclobutanecarboxylate is a pivotal molecular building block in modern medicinal chemistry. Its growing importance stems from the unique combination of a conformationally rigid cyclobutane scaffold and an acid-labile Boc-protected amine, which together offer a strategic advantage in the design of novel therapeutics. The cyclobutane core introduces valuable three-dimensional character into otherwise planar molecules, a key strategy for improving target affinity and ADME properties. This guide provides a comprehensive analysis of the core physicochemical properties, standard characterization methodologies, and strategic handling of this compound, offering field-proven insights for its effective application in drug discovery and development.
Introduction to a Strategic Building Block
In the landscape of pharmaceutical development, the rational design of molecular scaffolds is paramount. Methyl cis-3-(Boc-amino)cyclobutanecarboxylate has emerged as a compound of significant interest due to its inherent structural features that address common challenges in drug design.
The Strategic Importance of Cyclobutane Scaffolds
The rigid four-membered ring of the cyclobutane moiety serves as a bioisostere for other common chemical groups, but with a distinct and constrained geometry. This rigidity helps to lock the molecule into a specific conformation, which can be crucial for precise binding to a biological target.[1][2] This pre-organization reduces the entropic penalty upon binding, potentially leading to higher affinity and selectivity. Its utility is particularly noted in structure-activity relationship (SAR) studies for drug candidates targeting central nervous system (CNS) disorders.[1][2]
The Role of Boc Protection in Synthesis
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, especially in peptide and pharmaceutical chemistry.[3] Its function is to temporarily shield the nucleophilic amine from unwanted reactions, allowing for selective modifications elsewhere in the molecule.[3][] The Boc group is characterized by its stability under neutral and basic conditions while being easily and cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[3][5] This controlled, acid-labile deprotection makes it an invaluable tool in multi-step syntheses, including both solid-phase and solution-phase peptide synthesis.[1][]
Chemical Identity
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IUPAC Name: methyl (1s,3s)-3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate
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Synonyms: Methyl 3-[(tert-butoxycarbonyl)amino]cyclobutanecarboxylate, Methyl cis-3-(Boc-amino)cyclobutanecarboxylate
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CAS Number: 142733-63-9[1]
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Molecular Formula: C₁₁H₁₉NO₄[1]
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Structure:

Core Physicochemical Properties
The physical properties of a pharmaceutical intermediate are critical determinants of its handling, reactivity, and suitability for process development. High purity, typically exceeding 98-99%, is essential for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
Data Summary Table
| Property | Value | Source(s) |
| Molecular Weight | 229.28 g/mol | [1] |
| Physical State | Solid (presumed, based on storage) | [1] |
| Purity | ≥97% | |
| Calculated LogP | ~1.15 - 1.3 | |
| Topological Polar Surface Area | 64.6 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 (Calculated based on structure) | |
| Recommended Storage | 2-8°C, dry, sealed environment | [1][2] |
Physical State, Appearance, and Storage
While detailed descriptions are sparse, this compound is supplied as a solid and should be stored in a cool, dry, and sealed environment, with refrigeration at 2-8°C recommended for long-term stability.[1][2] Proper storage is crucial to prevent degradation and the formation of impurities.
Solubility Profile
Specific experimental solubility data is not widely published. However, based on its structure and calculated LogP value, a qualitative profile can be predicted. The molecule possesses both polar (ester, carbamate) and non-polar (cyclobutane ring, tert-butyl group) regions. It is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Its solubility in aqueous solutions is likely limited but may be enhanced at lower or higher pH where the functional groups can be protonated or deprotonated, respectively.
Melting Point
A specific, experimentally verified melting point is not consistently reported in public literature. For a high-purity crystalline solid, a sharp and defined melting range is expected. A broad melting range would suggest the presence of impurities.
Calculated Properties and Their Predictive Value
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LogP (Octanol-Water Partition Coefficient): The calculated LogP value of ~1.15-1.3 suggests that the molecule has moderate lipophilicity. This is a favorable characteristic in drug discovery, often indicating a good balance between aqueous solubility required for formulation and transport in the bloodstream, and the lipophilicity needed to permeate biological membranes.
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TPSA (Topological Polar Surface Area): A TPSA of 64.6 Ų is well within the range considered desirable for oral bioavailability (typically <140 Ų). TPSA is a strong predictor of a molecule's ability to be transported across cell membranes, including the intestinal wall and the blood-brain barrier.
Spectroscopic and Chromatographic Characterization
Characterization testing is fundamental to confirming the identity, purity, and stability of any pharmaceutical intermediate.[1] Standard analytical techniques such as NMR, IR, HPLC, and MS are employed to build a comprehensive quality profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise structure of an organic molecule. For methyl cis-3-(Boc-amino)cyclobutanecarboxylate, the expected signals would be:
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¹H NMR:
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A singlet at ~1.4 ppm integrating to 9 protons (the tert-butyl group of the Boc protector).
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A singlet at ~3.7 ppm integrating to 3 protons (the methyl ester group).
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Multiplets corresponding to the protons on the cyclobutane ring. The cis stereochemistry will dictate the specific coupling patterns and chemical shifts of these protons.
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A signal for the N-H proton of the carbamate, which may be broad and its chemical shift dependent on concentration and solvent.
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¹³C NMR:
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Distinct signals for the carbonyl carbons of the ester and carbamate groups (~155-175 ppm).
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Signals for the quaternary and methyl carbons of the Boc group.
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A signal for the methyl carbon of the ester group.
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Signals corresponding to the carbons of the cyclobutane ring.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[1]
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N-H Stretch: A peak around 3300-3400 cm⁻¹ corresponding to the amine hydrogen.
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C-H Stretch: Peaks just below 3000 cm⁻¹ for the sp³ C-H bonds.
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C=O Stretch: Strong, sharp peaks around 1690-1740 cm⁻¹ for the two carbonyl groups (carbamate and ester). These may appear as two distinct peaks or a single, broadened peak.
High-Performance Liquid Chromatography (HPLC)
HPLC is the industry-standard method for assessing the purity of pharmaceutical intermediates. A reverse-phase HPLC method, likely using a C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like formic acid or TFA), would be employed. A high-quality sample should exhibit a single major peak, with any impurities being quantifiable at very low levels (e.g., <0.1%).
Experimental Protocols for Property Determination
The following sections describe standard, self-validating protocols for characterizing this compound.
Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
DSC is a highly accurate thermoanalytical technique for determining the melting point and purity of a substance.[1]
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Calibration: Calibrate the DSC instrument using a certified indium standard.
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Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan and hermetically seal it.
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Analysis: Place the sample pan and an empty reference pan into the DSC cell.
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Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
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Data Interpretation: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak is an indicator of purity.
Workflow: Purity Determination via HPLC
The following workflow ensures a robust and reliable assessment of compound purity.
Caption: Workflow for HPLC Purity Analysis.
Handling, Safety, and Storage
Adherence to safety protocols is essential when handling any chemical intermediate.
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Hazard Statements: This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
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Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle only in a well-ventilated area or a chemical fume hood. Avoid breathing dust.
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Storage Integrity: For long-term viability, store the compound in a tightly sealed container in a refrigerator (2-8°C), protected from moisture and light.[1][2]
Conclusion: A Versatile Asset in Drug Discovery
Methyl cis-3-(Boc-amino)cyclobutanecarboxylate is more than a simple intermediate; it is a strategic tool for medicinal chemists. Its well-defined stereochemistry and rigid scaffold provide a platform for designing molecules with improved potency and pharmacokinetic profiles. A thorough understanding of its physicochemical properties—from its solubility and stability to its spectroscopic signature—is the foundation for its successful and efficient integration into complex synthetic routes. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to leverage this valuable building block in the pursuit of next-generation therapeutics.
References
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MySkinRecipes. Methyl cis-3-(Boc-amino)cyclobutanecarboxylate. [Link]
-
Novasol Biotech. How to detect the percentage of pharmaceutical intermediates?[Link]
-
PubChem. Methyl cis-3-(Boc-amino)cyclobutanecarboxylate. [Link]
-
PubMed. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. [Link]
-
GenScript. Terminology of Antibody Drug for Boc Chemistry. [Link]
-
PubChem. cis-3-(Boc-Aminomethyl)cyclobutylamine. [Link]
-
PubMed. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]
-
Eurofins Scientific. Characterization for Pharmaceutical Products. [Link]
-
MySkinRecipes (Thai). Methyl cis-3-(Boc-amino)cyclobutanecarboxylate. [Link]
Sources
- 1. Characterization for Pharmaceutical Products - Eurofins Scientific [eurofins.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
